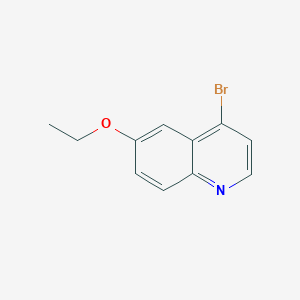![molecular formula C15H25NO4 B6356618 (1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid CAS No. 1027343-75-4](/img/structure/B6356618.png)
(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.17835828 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Novel Synthesis Approaches
Researchers have developed methodologies for synthesizing structurally related β-lactam antibiotics and other cyclic compounds that share similarities with the core structure of the target compound. These methods involve cycloaddition reactions, cyclobutanol conversion, and intramolecular nitrene insertion strategies (Martyres et al., 2001). Additionally, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives from related starting materials has been efficiently developed (Wang et al., 2001).
Conformationally Constrained Compounds
Research into conformationally constrained tricyclic β-lactam enantiomers demonstrates the utility of monoterpene-based β-amino acids in preparing enantiomeric β-lactams via Ugi reactions, highlighting the compound's relevance to stereochemical studies and drug design (Szakonyi et al., 2010).
Crystallography and Molecular Dynamics
NMR crystallography comparative studies have provided detailed insights into the structure and molecular dynamics of chiral derivatives similar to the compound , aiding in the understanding of its chemical behavior and interaction potentials (Jaworska et al., 2012).
Spirooxazolines and Spirooxazolidines Synthesis
The preparation of spirooxazolines and spirooxazolidines from aminodiols based on a similar core structure to our compound of interest underscores the versatility of these frameworks in synthesizing complex molecular architectures (Szakonyi et al., 2008).
Applications in Medicinal Chemistry and Drug Development
Key Intermediates in Drug Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of novel NMDA receptor antagonists, highlighting its importance in developing therapeutic agents for neurological conditions (Bombieri et al., 2005).
Metal Interaction Studies
Investigations into the interaction of related compounds with metal ions like Cu2+ provide insights into potential pharmaceutical and biochemical applications, including drug-metal complex formation and the bioavailability of drug molecules (Cardiano et al., 2017).
Propriétés
IUPAC Name |
(1R,2R,3R,5R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-9(12(17)18)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9+,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQPRHGAXOYBG-VLEAKVRGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

